molecular formula C20H27N3O4S B2757546 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide CAS No. 2034321-62-3

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide

Cat. No.: B2757546
CAS No.: 2034321-62-3
M. Wt: 405.51
InChI Key: WRQGDZMVTZGVFA-UHFFFAOYSA-N
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Description

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H27N3O4S and its molecular weight is 405.51. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

  • A study conducted by Chkirate et al. (2019) explored the synthesis and characterization of pyrazole-acetamide derivatives. These compounds, including variants of pyrazole-acetamide, were used to create Co(II) and Cu(II) coordination complexes. These complexes displayed significant antioxidant activity, assessed by various in vitro methods. This highlights the potential of pyrazole-acetamide derivatives in the development of antioxidant agents (Chkirate et al., 2019).

Corrosion Inhibition

  • Research by Yıldırım and Cetin (2008) investigated acetamide derivatives as corrosion inhibitors. They synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and evaluated their efficacy in protecting steel against corrosion in acidic and mineral oil mediums. This indicates the applicability of such compounds in industrial corrosion prevention (Yıldırım & Cetin, 2008).

Antitumor Activity

  • Alqasoumi et al. (2009) focused on synthesizing novel acetamide, pyrrole, and pyrazole derivatives containing a biologically active pyrazole moiety to evaluate their antitumor activity. Their findings suggested that certain compounds were more effective than the reference drug doxorubicin, indicating the potential of pyrazole-acetamide derivatives in cancer treatment (Alqasoumi et al., 2009).

Molecular Conformations and Hydrogen Bonding

  • Narayana et al. (2016) studied different molecular conformations of acetamide derivatives and their hydrogen bonding patterns. They found that these compounds form various supramolecular architectures, which could have implications in materials science and pharmaceuticals (Narayana et al., 2016).

Crystal Structure Analysis

  • Sebhaoui et al. (2020) synthesized novel compounds including N-(2-acetamidophenyl)acetamide and analyzed their crystal structures. This research contributes to the understanding of the structural aspects of acetamide derivatives, which is vital for the development of new materials and drugs (Sebhaoui et al., 2020).

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-15(2)28(25,26)19-8-6-16(7-9-19)11-20(24)22-17-12-21-23(13-17)14-18-5-3-4-10-27-18/h6-9,12-13,15,18H,3-5,10-11,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQGDZMVTZGVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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